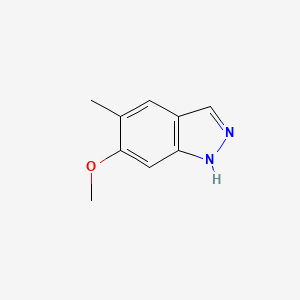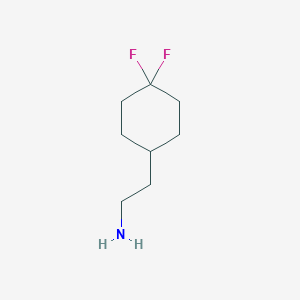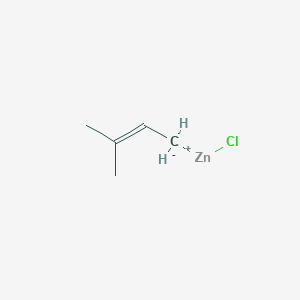
3-Methylbut-2-enylzinc chloride, 0.50 M in THF
Vue d'ensemble
Description
3-Methylbut-2-enylzinc chloride, 0.50 M in THF is a zinc-containing organometallic compound with the molecular formula C5H9ClZn. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a zinc atom bonded to a chloro group and a 3-methyl-2-butenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbut-2-enylzinc chloride, 0.50 M in THF typically involves the reaction of zinc chloride with 3-methyl-2-butenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C5H9MgBr→C5H9ClZn+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of zinc oxide and other by-products.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Addition: Electrophiles such as carbonyl compounds can react with this compound under mild conditions.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New organozinc compounds with different substituents.
Addition: Organozinc adducts with electrophiles.
Applications De Recherche Scientifique
3-Methylbut-2-enylzinc chloride, 0.50 M in THF has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound has been studied for its potential biological activity, including its role as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-enylzinc chloride, 0.50 M in THF involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
- Zinc, chloro(2-methyl-2-butenyl)-
- Zinc, chloro(3-methyl-1-butenyl)-
- Zinc, chloro(3-methyl-3-butenyl)-
Comparison: 3-Methylbut-2-enylzinc chloride, 0.50 M in THF is unique due to the specific positioning of the methyl and butenyl groups, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and addition reactions, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
chlorozinc(1+);2-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYTUZBZWUQON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[CH2-])C.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


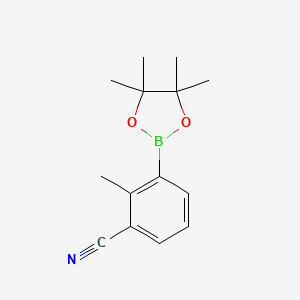
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)
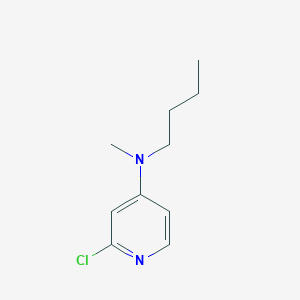
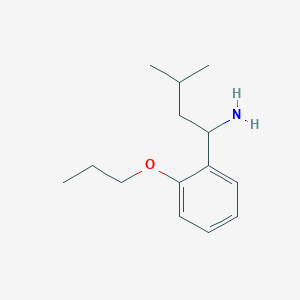

![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)
![1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1430127.png)
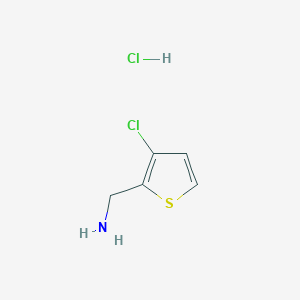

![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
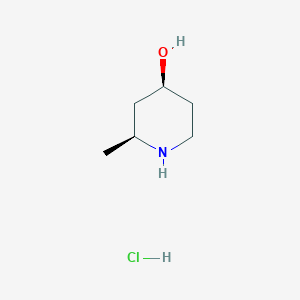
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
